2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid
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Overview
Description
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid is a chemical compound with the molecular formula C5H9NO4S and a molecular weight of 179.19 g/mol. This compound is part of the thiazolidine family and features a dioxo group attached to the thiazolidine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid typically involves the cyclization of thiazolidine derivatives under acidic conditions. One common method includes the reaction of 2-aminoethanethiol with chloroacetic acid in the presence of a strong acid catalyst, such as hydrochloric acid, to form the thiazolidine ring followed by oxidation to introduce the dioxo group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to further oxidize the thiazolidine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the dioxo group.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of thiazolidine derivatives with reduced oxidation states.
Substitution: Formation of alkylated thiazolidine derivatives.
Scientific Research Applications
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid is similar to other thiazolidine derivatives, such as 2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenylboronic acid and 2-(1,1-dioxo-1,2-thiazolidin-2-yl)hexanoic acid. its unique structural features, such as the presence of the dioxo group, distinguish it from these compounds and contribute to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenylboronic acid
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid
This comprehensive overview provides a detailed understanding of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZVKANCYYRWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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